H-Met-Lys-OH

Description

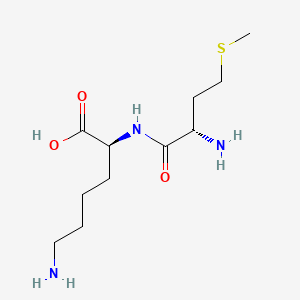

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3S/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTUWVJPCQPJEE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426801 | |

| Record name | L-Lysine, L-methionyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45214-88-8 | |

| Record name | L-Lysine, L-methionyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of H-Met-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of the tripeptide H-Met-Lys-OH (Methionyl-Lysine). The document is tailored for researchers, scientists, and drug development professionals, offering a detailed summary of its physicochemical characteristics, a theoretical framework for its synthesis and analysis, and an exploration of a potential signaling pathway it may influence. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Furthermore, a representative signaling pathway is visualized using the DOT language to illustrate the potential biological context of this tripeptide.

Chemical Properties and Structure

This compound is a tripeptide composed of the amino acids methionine and lysine (B10760008). Its chemical structure and properties are fundamental to its potential biological activity and applications in research and drug development.

Structure

The chemical structure of this compound, also known as Methionyl-Lysine, consists of a methionine residue at the N-terminus and a lysine residue at the C-terminus, linked by a peptide bond.

IUPAC Name: (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid[1]

Molecular Formula: C₁₁H₂₃N₃O₃S[1][2]

Canonical SMILES: CSCCC(C(=O)NC(CCCCN)C(=O)O)N

InChI Key: IMTUWVJPCQPJEE-IUCAKERBSA-N

The structure of this compound can be visualized as a linear chain of its constituent amino acids.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for developing analytical and purification methods.

| Property | Value | Source |

| Molecular Weight | 277.39 g/mol | [1][2] |

| CAS Number | 45214-88-8 | [1] |

| Predicted pKa (α-COOH) | ~3.06 | [3] |

| Estimated pKa (α-NH₃⁺) | ~8.0 | [4] |

| Estimated pKa (Lysine side chain) | ~10.5 | [4] |

| Estimated Isoelectric Point (pI) | ~9.25 | |

| Solubility | Predicted to be soluble in aqueous solutions, particularly at acidic pH. Insoluble or slightly soluble in nonpolar organic solvents. |

Note on pI Estimation: The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For this compound, with three ionizable groups (the N-terminal α-amino group, the lysine side-chain ε-amino group, and the C-terminal α-carboxyl group), the pI can be estimated by averaging the pKa values of the two basic groups. Using typical pKa values for the N-terminal amine (~8.0) and the lysine side chain (~10.5), the estimated pI is approximately 9.25. This indicates that this compound will carry a net positive charge at physiological pH (~7.4).

Experimental Protocols

This section provides a detailed, generalized protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc chemistry, which is a standard and robust method for peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To synthesize the tripeptide this compound.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Met-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF in the synthesis vessel for 30 minutes.

-

Fmoc Deprotection (First Cycle):

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 20 minutes to remove the Fmoc protecting group from the lysine residue.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Coupling of Fmoc-Met-OH:

-

In a separate vial, dissolve Fmoc-Met-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Pre-activate the mixture for 10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the mixture for 2-4 hours at room temperature to couple the methionine to the lysine.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection (Second Cycle):

-

Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal methionine.

-

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc side-chain protecting group from lysine.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold ether to remove scavengers.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analytical Characterization

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass would be approximately 277.1460 Da.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the peptide, including the sequence of amino acids and the presence of specific functional groups.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the peptide bonds (Amide I and Amide II bands), as well as the functional groups of the amino acid side chains.

Potential Biological Signaling Pathway

While the specific signaling pathways directly activated by this compound are not yet elucidated, it is known that di- and tripeptides can be transported into cells and influence cellular processes. One such important pathway is the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism. Amino acids, particularly lysine, are known to activate the mTOR pathway. It is plausible that this compound, upon cellular uptake, could be hydrolyzed into its constituent amino acids, thereby contributing to the activation of this pathway.

Below is a DOT language script to generate a diagram illustrating a potential mechanism of action for this compound via the mTOR pathway.

Diagram Description: This diagram illustrates a potential mechanism by which this compound could influence cell growth and protein synthesis. Upon uptake by a peptide transporter, the tripeptide is hydrolyzed into its constituent amino acids, methionine and lysine. Lysine can then contribute to the activation of the mTORC1 complex, a key regulator of cell metabolism. Activated mTORC1 phosphorylates downstream targets S6K1 and 4E-BP1, leading to the promotion of protein synthesis and ultimately cell growth.

Conclusion

This compound is a simple tripeptide with defined chemical properties. While specific experimental data on this particular molecule is limited, its structure and the known biological roles of its constituent amino acids suggest potential involvement in cellular metabolic pathways. The provided theoretical framework for its synthesis and analysis, along with the illustrative signaling pathway, serves as a valuable resource for researchers interested in exploring the biological functions and therapeutic potential of small peptides. Further experimental investigation is warranted to fully elucidate the specific properties and mechanisms of action of this compound.

References

H-Met-Lys-OH: A Technical Overview of a Metabolically Significant Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the dipeptide H-Met-Lys-OH, also known as Methionyl-lysine. While specific research on this dipeptide is limited, this document extrapolates its biochemical significance from the well-understood roles of its constituent amino acids, L-methionine and L-lysine, and the general principles of dipeptide metabolism. This guide covers its structural and chemical properties, postulated biological roles, and detailed hypothetical protocols for its synthesis and characterization.

Core Data Summary

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C11H23N3O3S | [1] |

| Molecular Weight | 277.39 g/mol | [1] |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid | [1] |

| Synonyms | Methionyl-Lysine, Met-Lys, MK | [1] |

| CAS Number | 45214-88-8 | [1] |

Structural Formula

The structural formula of this compound is depicted below, illustrating the peptide bond linking the alpha-carboxyl group of L-methionine to the alpha-amino group of L-lysine.

Caption: Chemical structure of this compound.

Postulated Biological Significance and Signaling Pathways

As a dipeptide, this compound is recognized as a metabolite.[1] Dipeptides are known to be absorbed in the intestine via peptide transporters and can be involved in various molecular pathways, including those related to immune function and cell proliferation. Upon cellular uptake, this compound is likely hydrolyzed into its constituent amino acids, L-methionine and L-lysine, which then participate in their respective metabolic pathways.

L-lysine is an essential amino acid crucial for protein synthesis, collagen formation, and carnitine production, which is vital for fatty acid metabolism.[2] L-methionine, another essential amino acid, is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous epigenetic and metabolic regulatory processes. The interplay between lysine (B10760008) and methionine synthesis and metabolism is a key aspect of cellular homeostasis.[3]

The diagram below illustrates a hypothetical signaling pathway for the uptake and metabolic fate of this compound.

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry on a Wang resin, which will yield a C-terminal carboxylic acid.

1. Resin Preparation and First Amino Acid Loading (Fmoc-Lys(Boc)-OH):

-

Swell Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

In a separate vessel, dissolve Fmoc-Lys(Boc)-OH and an activating agent (e.g., HBTU/HOBt) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIPEA) to the amino acid solution to facilitate the reaction.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin extensively with DMF and dichloromethane (B109758) (DCM).

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, then drain.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin thoroughly with DMF.

-

Confirm the presence of a free primary amine using a Kaiser test.

3. Coupling of Second Amino Acid (Fmoc-Met-OH):

-

Activate Fmoc-Met-OH using the same method as for the first amino acid.

-

Add the activated Fmoc-Met-OH solution to the deprotected resin-bound lysine.

-

Agitate for 2-4 hours.

-

Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling.

4. Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection steps as described in step 2.

5. Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate.

6. Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of this compound

1. Mass Spectrometry:

-

Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The expected monoisotopic mass should be observed.

2. Analytical HPLC:

-

Assess the purity of the final product using an analytical C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA. A single major peak should be observed.

3. NMR Spectroscopy:

-

For detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed to verify the presence of all expected protons and carbons and their chemical environments.

The workflow for the synthesis and characterization of this compound is summarized in the following diagram.

Caption: Workflow for the synthesis and characterization of this compound.

References

What is the CAS number for H-Met-Lys-OH?

An In-Depth Technical Guide to H-Met-Lys-OH (Methionyl-lysine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide this compound, also known as methionyl-lysine. The document details its chemical identity, including its CAS number, and summarizes its physicochemical properties. Although specific research on this compound is limited, this guide extrapolates its potential biological significance from the well-established roles of its constituent amino acids, L-methionine and L-lysine. Detailed experimental protocols for the synthesis, purification, and characterization of this dipeptide are provided, alongside hypothetical signaling pathways and metabolic fates, to serve as a foundational resource for future research and development.

Chemical Identity and Properties

The Chemical Abstracts Service (CAS) number for this compound is 45214-88-8 [1]. This dipeptide is formed from L-methionine and L-lysine residues[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 45214-88-8 | [1] |

| Molecular Formula | C₁₁H₂₃N₃O₃S | [2] |

| Molecular Weight | 277.39 g/mol | [2] |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-4-(methylsulfanyl)butanoyl]amino]hexanoic acid | |

| Synonyms | Methionyl-lysine, Met-Lys, MK dipeptide | [3] |

| Appearance | White to off-white powder | Inferred |

| Solubility | Soluble in water | Inferred from constituent amino acids |

Potential Biological Significance

While this compound is recognized as a metabolite, its specific biological functions are not extensively documented[2]. However, its role can be inferred from the known functions of dipeptides and its constituent amino acids.

Dipeptides are known to be absorbed in the small intestine via specific transporters and can be more rapidly absorbed than free amino acids[4][5]. Once absorbed, they are typically hydrolyzed into their constituent amino acids, which then enter their respective metabolic pathways.

-

L-Methionine is an essential amino acid crucial for protein synthesis and as a precursor for various metabolites, including S-adenosylmethionine (SAM), which is a universal methyl donor in numerous biological reactions[6][7]. Methionine metabolism is linked to cellular growth, redox balance, and epigenetic regulation[6][8]. It also plays a role in signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and proliferation[9].

-

L-Lysine is another essential amino acid vital for protein synthesis, calcium absorption, and the production of carnitine, which is necessary for fatty acid metabolism[10]. Lysine metabolism is also implicated in various cellular processes and its degradation occurs via two primary pathways: the saccharopine and pipecolate pathways[11][12].

The dipeptide this compound could, therefore, serve as an efficient delivery vehicle for both methionine and lysine, potentially influencing cellular processes related to growth, metabolism, and protein synthesis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the standard method for producing peptides like this compound. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed[13].

Materials:

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Met-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Lysine): Dissolve Fmoc-Lys(Boc)-OH, DCC, and HOBt in DMF. Add this solution to the deprotected resin and agitate for 2-4 hours. Monitor the coupling reaction using a ninhydrin (B49086) test. Once complete, wash the resin with DMF and DCM.

-

Second Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly attached lysine.

-

Second Amino Acid Coupling (Methionine): Dissolve Fmoc-Met-OH, DCC, and HOBt in DMF. Add this to the resin and agitate for 2-4 hours. Monitor for completion and then wash the resin.

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from methionine.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group from lysine.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether multiple times[13].

-

Drying: Dry the crude peptide under vacuum[13].

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Equipment and Reagents:

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound peptide

Procedure:

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

-

Chromatography: Inject the sample onto the equilibrated C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

-

Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 220 nm).

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder[13].

Characterization

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the synthesized peptide.

-

Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used. The expected monoisotopic mass for C₁₁H₂₃N₃O₃S is approximately 277.15 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the structure and sequence of the dipeptide.

-

Methods: 1D ¹H NMR and 2D correlation spectroscopy (COSY) can be used to assign proton signals and confirm the connectivity of the amino acid residues[14][15]. For more detailed structural analysis, 2D experiments like TOCSY and NOESY can be employed[16][17].

Signaling Pathways and Metabolic Fate

The following diagrams illustrate the hypothetical metabolic fate of this compound and the potential signaling pathways influenced by its constituent amino acids.

Caption: Cellular uptake and hydrolysis of this compound.

Caption: Potential downstream signaling of this compound.

Conclusion

This compound is a dipeptide with the CAS number 45214-88-8. While specific biological data for this molecule is sparse, its constituent amino acids, L-methionine and L-lysine, are integral to numerous critical physiological processes. This guide provides a foundational framework for researchers by outlining its chemical properties, proposing potential biological roles, and detailing robust experimental protocols for its synthesis and characterization. Further investigation into the specific functions of this compound is warranted to explore its potential applications in nutrition, therapeutics, and drug development.

References

- 1. This compound | 45214-88-8 [amp.chemicalbook.com]

- 2. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. portlandpress.com [portlandpress.com]

- 5. openread.academy [openread.academy]

- 6. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. New player in cellular signaling - MIT Department of Biology [biology.mit.edu]

- 10. benchchem.com [benchchem.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.uzh.ch [chem.uzh.ch]

- 17. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]

Methionyl-Lysine Dipeptide: A Technical Guide to its Core Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Methionyl-Lysine (Met-Lys), composed of the essential amino acids methionine and lysine (B10760008), represents an intriguing molecular entity with putative biological significance derived from the well-documented roles of its constituent amino acids. While direct research on the Met-Lys dipeptide is nascent, this technical guide synthesizes the current understanding of its potential functions by examining the biological activities of methionine and lysine, the pharmacokinetics of dipeptide transport, and related peptide studies. This document outlines the anticipated antioxidant, anti-inflammatory, and cell signaling activities of Met-Lys, providing a foundational resource for future research and development. All quantitative data from related studies are presented in structured tables, and key methodologies and signaling pathways are detailed and visualized.

Introduction

Methionine and lysine are essential amino acids, indispensable for protein synthesis and a multitude of metabolic processes. Methionine, a sulfur-containing amino acid, is a crucial component in methylation reactions via its metabolite S-adenosylmethionine (SAM), and a key player in antioxidant defense. Lysine, a basic amino acid, is vital for protein structure, post-translational modifications, and calcium homeostasis. The covalent linkage of these two amino acids into the dipeptide Methionyl-Lysine (Met-Lys) presents the potential for unique biological activities and pharmacokinetic properties compared to the administration of the free amino acids.

Dietary proteins are hydrolyzed into small peptides and free amino acids, with di- and tripeptides being efficiently absorbed in the small intestine by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1). This transport is often more efficient than the transport of free amino acids, suggesting that dipeptides like Met-Lys could be a highly bioavailable source of these essential nutrients. Recent studies have begun to explore the specific roles of dipeptides beyond simple nutritional building blocks, including their potential as signaling molecules. This guide provides an in-depth overview of the current knowledge and scientifically-grounded hypotheses regarding the biological significance of the Met-Lys dipeptide.

Putative Biological Activities

Based on the known functions of its constituent amino acids, the Met-Lys dipeptide is hypothesized to possess significant antioxidant and anti-inflammatory properties.

Antioxidant Activity

Both methionine and lysine have demonstrated antioxidant properties.[1] Methionine's sulfur atom can be readily oxidized, thus scavenging reactive oxygen species (ROS). Lysine has also been shown to contribute to antioxidant defense, potentially through mechanisms that are not yet fully elucidated.[2] A study using quantum chemical methods to predict the antioxidant activity of dipeptides noted that those with C-terminal methionine exhibit antioxidant capacity.[3] This suggests that the Met-Lys dipeptide, and its isomer Lys-Met, could function as effective antioxidants.

Anti-inflammatory Effects

Methionine has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[4] This is achieved, in part, by altering DNA methylation patterns, as methionine is a precursor to the universal methyl donor, SAM.[4] Lysine and its metabolic pathways are also intertwined with immune responses. Given that inflammation is closely linked to oxidative stress, the antioxidant properties of Met-Lys would likely contribute to its anti-inflammatory potential. Studies on the related dipeptide, Methionyl-Methionine (Met-Met), have shown it to possess anti-inflammatory properties in bovine mammary epithelial cells by suppressing the MAP-K and NF-κB inflammation pathways.[5]

Immune Modulation

While direct evidence for Met-Lys is lacking, studies on a synthetic analogue, Muramyl dipeptide-Lys (MDP-Lys), have shown potent immunoadjuvant activity. MDP-Lys stimulates human dendritic cells, leading to the upregulation of surface molecules like CD80, CD83, and CD86, and the production of various cytokines including TNF-alpha, IL-6, and IL-12.[1][6] This suggests that lysine-containing peptides can play a role in modulating immune responses.

Pharmacokinetics and Metabolism

The biological activity of any orally administered peptide is contingent on its absorption and metabolic stability.

Intestinal Absorption

Dipeptides such as Met-Lys are primarily absorbed in the small intestine via the Peptide Transporter 1 (PepT1). This transporter is a high-capacity, low-affinity system that co-transports protons and di/tripeptides from the intestinal lumen into the enterocytes. The absorption of dipeptides is generally more rapid and efficient than that of free amino acids.[7] A study on bovine mammary epithelial cells has confirmed that Met-Lys is a substrate for peptide transporters, as it competitively inhibited the uptake of Met-Met.[8][9]

Diagram: General Mechanism of Dipeptide Transport

Caption: General workflow for the intestinal absorption of the Met-Lys dipeptide via the PepT1 transporter.

Systemic Metabolism

Once inside the enterocyte, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, which are then released into the portal circulation. However, some dipeptides may escape hydrolysis and enter the bloodstream intact. In the plasma, dipeptides are subject to hydrolysis by various peptidases, with the rate of hydrolysis being dependent on the specific amino acid sequence.[10] The liver, kidneys, and muscle tissue are all involved in the clearance and metabolism of circulating dipeptides.[11]

Role in Cellular Signaling

While no signaling pathways have been directly attributed to the Met-Lys dipeptide, research on related peptides provides strong indications of potential mechanisms.

mTOR and JAK2-STAT5 Pathways

Studies on the Met-Met dipeptide in bovine mammary epithelial cells have shown that it promotes the synthesis of β-casein by activating the mTOR and JAK2-STAT5 signaling pathways.[9][12] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis, often activated by amino acids. The JAK2-STAT5 pathway is crucial for the transcription of milk protein genes. Given that Met-Lys can compete for the same transporters as Met-Met, it is plausible that it could influence these key anabolic pathways.[8][9] Furthermore, other methionine-containing dipeptides have been shown to promote casein synthesis through the activation of nutrient-sensing and anabolic signaling cascades.[2][13]

Diagram: Hypothesized Signaling Pathway Activation

Caption: Hypothesized activation of mTOR and JAK2-STAT5 pathways by Met-Lys.

Quantitative Data Summary

Direct quantitative data for the biological activities of the Met-Lys dipeptide are limited. The following tables summarize relevant data from studies on related peptides and the constituent amino acids.

Table 1: In Vitro Bioactivity of Related Peptides

| Peptide | Assay | Target/Cell Line | Effect | Concentration/IC50 | Reference |

| Met-Lys-Pro | ACE Inhibition | In vitro enzyme assay | Inhibits Angiotensin-Converting Enzyme | IC50 = 0.43 µM | [7] |

| Met-Met | β-Casein Synthesis | Bovine Mammary Epithelial Cells | Optimal stimulation of β-casein synthesis | 80 µg/ml | [12] |

| Met-Met-FITC | Peptide Transport | Bovine Mammary Epithelial Cells | Michaelis constant (Km) for transport | 52.4 µM | [12] |

| MDP-Lys (L18) | Cytokine Production | Human Dendritic Cells | Stimulation of IL-6, TNF-α, etc. | Dose-dependent | [1] |

Table 2: Effects of Methionine on Inflammatory Markers in Macrophages

| Treatment | Marker | Cell Line | Effect | Concentration | Reference |

| Methionine + LPS | TNF-α, IL-6, IFN-β secretion | RAW 264.7 | Significant inhibition | 10 mM Met | [4] |

| SAM + LPS | TNF-α, IL-6, IFN-β secretion | RAW 264.7 | Significant inhibition | 0.5 mM SAM | [4] |

Detailed Experimental Protocols

Dipeptide Transport Inhibition Assay

(Based on the methodology for Met-Met transport inhibition by Met-Lys)[9]

-

Cell Culture: Bovine mammary epithelial cells (BMECs) are cultured to confluence in appropriate media.

-

Preparation of Assay Buffer: A Krebs-Ringer buffer (KRB), pH 7.4, is prepared.

-

Incubation: Cells are washed with KRB and then incubated with a solution containing 25 µM of a fluorescently labeled dipeptide (e.g., Met-Met-FITC) in the presence or absence of a 5 mM concentration of the competing dipeptide (Met-Lys).

-

Termination and Lysis: After a 10-minute incubation at 37°C, the uptake is stopped by washing the cells with ice-cold KRB. The cells are then lysed.

-

Quantification: The fluorescence intensity of the cell lysate is measured using a fluorescence spectrophotometer to determine the amount of labeled dipeptide transported into the cells. A decrease in fluorescence in the presence of Met-Lys indicates competitive inhibition.

In Vitro ACE Inhibition Assay

(Adapted from the protocol for Met-Lys-Pro)[7]

-

Reagent Preparation: Prepare a solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung, the substrate hippuryl-His-Leu (HHL), and the test peptide (Met-Lys) at various concentrations in a borate (B1201080) buffer.

-

Reaction Incubation: Pre-incubate the ACE enzyme with the test peptide solution for 10 minutes at 37°C.

-

Initiation of Reaction: Add the HHL substrate to the mixture to start the enzymatic reaction. Incubate for 30 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by adding 1 M HCl.

-

Quantification of Hippuric Acid: The hippuric acid produced by the cleavage of HHL is extracted with ethyl acetate (B1210297). The ethyl acetate is then evaporated, and the residue is dissolved in 1 M NaCl. The absorbance is measured at 228 nm.

-

Calculation of IC50: The percentage of ACE inhibition is calculated relative to a control without the peptide inhibitor. The IC50 value is the concentration of the peptide that inhibits 50% of the ACE activity.

Conclusion and Future Directions

The Methionyl-Lysine dipeptide is a molecule of significant interest, poised at the intersection of nutrition and cell biology. While direct experimental evidence of its biological functions is still emerging, a strong theoretical framework based on the known activities of methionine and lysine, coupled with the principles of dipeptide pharmacokinetics, suggests a promising potential for this molecule. The hypothesized antioxidant, anti-inflammatory, and cell-signaling properties of Met-Lys warrant further investigation.

Future research should focus on:

-

In vitro studies to directly quantify the antioxidant and anti-inflammatory activities of Met-Lys and to confirm its effects on signaling pathways such as mTOR and JAK2-STAT5 in various cell types.

-

In vivo studies in animal models to determine the oral bioavailability of Met-Lys, its metabolic fate, and its efficacy in models of oxidative stress, inflammation, and metabolic regulation.

-

Comparative studies to elucidate the potential synergistic or unique effects of the dipeptide compared to the co-administration of free methionine and lysine.

A deeper understanding of the biological significance of the Met-Lys dipeptide could pave the way for its application in nutritional supplements, functional foods, and as a lead compound in drug development.

References

- 1. Muramyl dipeptide-Lys stimulates the function of human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EM Dipeptide Enhances Milk Protein Secretion: Evidence from Integrated Metabolomic and Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Immune Homeostasis via Muramyl Peptides-Low Molecular Weight Bioregulators of Bacterial Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antihypertensive effect of the bovine casein-derived peptide Met-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. karger.com [karger.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dipeptide (Methionyl-Methionine) Transport and Its Effect on β-Casein Synthesis in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

H-Met-Lys-OH: An In-Depth Technical Guide on its Putative Role in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Met-Lys-OH (Methionyl-lysine) is a molecule comprised of the essential amino acids L-methionine and L-lysine. While direct research into the specific cellular functions of this compound is limited, its biological role can be inferred from the well-documented functions of its constituent amino acids and the established mechanisms of dipeptide metabolism. This technical guide synthesizes the available information to provide a comprehensive overview of the putative roles of this compound in cellular processes. We will explore its probable cellular uptake and metabolism, its potential influence on key signaling pathways such as mTOR, and its hypothesized antioxidant activity. This document provides detailed experimental protocols to facilitate further investigation and summarizes relevant quantitative data from related molecules to serve as a benchmark for future studies.

Introduction

Dipeptides are increasingly recognized not only as intermediates in protein metabolism but also as bioactive molecules with distinct physiological functions. This compound is a dipeptide formed from L-methionine, a sulfur-containing essential amino acid, and L-lysine, a basic essential amino acid. Methionine is a crucial precursor for the universal methyl donor S-adenosylmethionine (SAM), essential for protein synthesis, and contributes to antioxidant defense through the transsulfuration pathway.[1][2][3] Lysine (B10760008) is fundamental for proteinogenesis, collagen synthesis, and plays a significant role in epigenetic regulation through histone modifications.[4][5][6] Given these critical roles, the dipeptide this compound represents a molecule of interest for its potential to modulate cellular physiology by delivering these two essential amino acids. This guide will explore its hypothesized functions based on current knowledge of dipeptide transport and amino acid biology.

Cellular Uptake and Metabolic Fate

It is hypothesized that this compound is transported into cells via proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2, which are responsible for the cellular uptake of most di- and tripeptides.[7][8] These transporters move peptides across the cell membrane using an inwardly directed proton gradient.[7] PepT1 is typically a low-affinity, high-capacity transporter found in the intestine, while PepT2 is a high-affinity, low-capacity transporter with broader tissue distribution, including the kidneys and brain.[7]

Once inside the cell, this compound is expected to be rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-methionine and L-lysine. These free amino acids then become available to participate in their respective metabolic pathways, including protein synthesis, energy metabolism, and various biosynthetic processes.[9][10]

Putative Roles in Cellular Signaling

The mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, metabolism, and protein synthesis.[11][12] mTOR integrates signals from growth factors, cellular energy status, and amino acids.[12] The availability of essential amino acids is a critical input for the activation of mTOR Complex 1 (mTORC1).[13] Both lysine and methionine have been implicated in the regulation of mTOR signaling.[14][15] By serving as an intracellular source of these amino acids, this compound is hypothesized to stimulate mTORC1 activity. This activation would, in turn, promote protein synthesis by phosphorylating downstream targets like p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[16]

References

- 1. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 2. What is Methionine used for? [synapse.patsnap.com]

- 3. Methionine: An Indispensable Amino Acid in Cellular Metabolism and Health of Atlantic Salmon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysine - Wikipedia [en.wikipedia.org]

- 5. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 6. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 7. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Driving force for peptide transport in mammalian intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. mTOR - Wikipedia [en.wikipedia.org]

- 13. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. benchchem.com [benchchem.com]

H-Met-Lys-OH: A Technical Guide to its Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Met-Lys-OH (Methionyl-lysine). While specific research on this particular dipeptide is limited, this document outlines the standard methodologies for its chemical synthesis, purification, and structural characterization. Furthermore, it explores its potential biological roles based on the well-established principles of dipeptide transport and the known physiological functions of its constituent amino acids, L-methionine and L-lysine. This guide serves as a foundational resource for researchers interested in the study of this compound and similar short-chain peptides.

Introduction

This compound is a dipeptide composed of an N-terminal L-methionine residue and a C-terminal L-lysine residue. Dipeptides are intermediates in protein metabolism and can also be absorbed from the diet through specific transporters.[1] They represent an important area of research due to their potential as bioactive molecules and their role in nutrient uptake. The constituent amino acids of this compound, methionine and lysine (B10760008), are both essential amino acids with critical roles in various metabolic pathways.[2][3] Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor, while lysine is crucial for protein structure and is a precursor for carnitine, which is involved in fatty acid metabolism.[2][3]

This guide details the standard procedures for the de novo synthesis and characterization of this compound, providing a framework for its scientific investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, analysis, and the design of biological assays.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃N₃O₃S | PubChem |

| Molecular Weight | 277.39 g/mol | PubChem |

| CAS Number | 45214-88-8 | PubChem |

| Appearance | White to off-white solid | (Typical for peptides) |

| Solubility | Soluble in water | (Inferred from structure) |

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides like this compound. The following section outlines a representative protocol.

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin Preparation: Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The Boc (tert-butyloxycarbonyl) group protects the side chain of lysine, while the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc group from the lysine residue, exposing the free amine.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-Met-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) in DMF. Add this activated methionine to the resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Final Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the protective group from the N-terminal methionine.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS), to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a minimal amount of water/acetonitrile mixture before lyophilizing to obtain a dry powder.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC.

Protocol:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min.[4]

-

Detection: UV absorbance at 210-220 nm.[4]

-

Fraction Collection: Collect fractions corresponding to the major peak and confirm their purity by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize.

Initial Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques.

Analytical HPLC

Purity is assessed using analytical RP-HPLC under similar conditions as the preparative separation but with a faster gradient.

| Parameter | Result |

| Retention Time | ~15.2 min (example) |

| Purity | >98% (by peak area integration) |

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.

Protocol:

-

Sample Preparation: Dissolve the purified peptide in a 50:50 acetonitrile:water solution with 0.1% formic acid.

-

Infusion: Infuse the sample directly into the ESI source.

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Scan a mass range of m/z 100-500.

| Ion | Calculated m/z | Observed m/z (example) |

| [M+H]⁺ | 278.15 | 278.2 |

| [M+Na]⁺ | 300.13 | 300.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the covalent structure and stereochemistry of the peptide.[5][6]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the peptide in 0.5 mL of D₂O.

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Experiments: Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals.

Expected ¹H NMR Chemical Shifts (in D₂O, ppm):

| Proton | Methionine Residue | Lysine Residue |

| α-CH | ~4.0 | ~3.8 |

| β-CH₂ | ~2.2, ~2.1 | ~1.9, ~1.7 |

| γ-CH₂ | ~2.6 | ~1.5 |

| δ-CH₂ | - | ~1.7 |

| ε-CH₂ | - | ~3.0 |

| S-CH₃ | ~2.1 | - |

Potential Biological Role and Signaling Pathway

While the specific biological activities of this compound have not been extensively studied, its role can be inferred from the general pathways of dipeptide metabolism.

Cellular Uptake

Dipeptides and tripeptides are primarily absorbed by cells via the proton-coupled oligopeptide transporters (PEPT1 and PEPT2).[7] PEPT1 is highly expressed in the small intestine, facilitating the absorption of dietary dipeptides.[1]

Intracellular Metabolism

Once inside the cell, this compound is expected to be rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-methionine and L-lysine. These amino acids then enter their respective metabolic pools to be used for protein synthesis or other metabolic processes.[8]

References

- 1. Mechanism of dipeptide stimulation of its own transport in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Determination of Lysine and Related Compounds by RP-HPLC [journal11.magtechjournal.com]

- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Met-Lys-OH: A Potential Biomarker on the Horizon

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Met-Lys-OH (Methionyl-lysine) is an endogenous metabolite whose potential as a clinical biomarker remains largely unexplored. Composed of the essential amino acids methionine and lysine (B10760008), this molecule sits (B43327) at the crossroads of critical cellular processes, including protein synthesis, oxidative stress modulation, and inflammatory signaling. While direct evidence linking this compound to specific disease states is currently nascent, the well-established roles of its constituent amino acids in pathophysiology suggest its significant biomarker potential. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties and inferred clinical significance. Crucially, this document offers detailed experimental protocols for the quantification of this compound in biological matrices and outlines a hypothetical signaling pathway, providing a foundational framework for future research and development in this promising area.

Introduction

Dipeptides, once considered mere intermediates of protein metabolism, are increasingly recognized as bioactive molecules with distinct signaling functions[1][2]. This compound, a dipeptide formed from L-methionine and L-lysine residues, is a naturally occurring metabolite[3][4]. Methionine is a crucial precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell, and plays a vital role in antioxidant defense through its sulfur-containing nature[5]. Lysine is an essential amino acid critical for protein structure and function, and its post-translational modifications are key to epigenetic regulation[6][7].

Given the integral roles of methionine and lysine in cellular health and disease, it is hypothesized that the circulating levels of their dipeptide, this compound, could serve as a sensitive biomarker for various pathological conditions. This guide aims to synthesize the current, albeit limited, knowledge on this compound and provide the necessary technical information to spur further investigation into its biomarker utility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃N₃O₃S | [3] |

| Molecular Weight | 277.39 g/mol | [3][4] |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid | [3] |

| Synonyms | Methionyl-Lysine, Met-Lys | [3][8] |

| CAS Number | 45214-88-8 | [8] |

Potential Clinical Significance (Inferred)

While direct clinical data for this compound is scarce, its potential as a biomarker can be inferred from the established roles of methionine and lysine in various diseases.

Neurodegenerative Diseases

Oxidative stress is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[3][9][10][11]. Methionine residues in proteins are particularly susceptible to oxidation, and the metabolism of methionine is linked to the cellular antioxidant defense system[5]. Lysine modifications also play a role in neuroinflammation and protein aggregation[6]. Therefore, altered levels of this compound may reflect the oxidative and inflammatory state of the central nervous system.

Table 1: Key Oxidative Stress Biomarkers in Neurodegenerative Diseases

| Biomarker | Description | Associated Diseases |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | A product of oxidative DNA damage. | Alzheimer's, Parkinson's |

| Malondialdehyde (MDA) | A product of lipid peroxidation. | Alzheimer's, Huntington's |

| 4-Hydroxynonenal (4-HNE) | An aldehyde product of lipid peroxidation. | Alzheimer's, Parkinson's |

| Protein Carbonyls | Formed by the oxidation of protein side chains. | Alzheimer's, ALS |

Cancer

Chronic inflammation is a well-established driver of cancer progression[12][13][14][15]. Both methionine and lysine metabolism are often dysregulated in cancer to meet the high demands of rapidly proliferating cells for protein synthesis and methylation reactions[5][16]. Consequently, this compound could serve as a biomarker for monitoring cancer-related inflammation and metabolic reprogramming.

Table 2: Common Inflammatory Biomarkers in Cancer

| Biomarker | Function | Associated Cancers |

| C-reactive protein (CRP) | Acute-phase reactant, marker of systemic inflammation. | Various solid tumors |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine involved in tumor growth. | Breast, Pancreatic, Colorectal |

| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine with pleiotropic effects on inflammation and cell death. | Various cancers |

| Neutrophil-to-lymphocyte ratio (NLR) | An indicator of systemic inflammation. | Prognostic in multiple cancers |

Experimental Protocols

Reliable and validated methods for the quantification of this compound in biological samples are essential for its evaluation as a biomarker.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the quantification of similar dipeptides in plasma[17].

4.1.1. Sample Preparation

-

Thawing: Thaw frozen human plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a stable isotope-labeled this compound internal standard (e.g., ¹³C₆, ¹⁵N₂-Met-Lys-OH) at a known concentration.

-

Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

4.1.2. LC-MS/MS Instrumentation and Conditions

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the retention and separation of the polar this compound dipeptide[17].

Table 3: Proposed LC-MS/MS Parameters for this compound Analysis

| Parameter | Recommended Setting |

| LC System | UHPLC system |

| Column | HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 H₂O:ACN |

| Mobile Phase B | 10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 ACN:H₂O |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (Hypothetical) | This compound: 278.1 > 131.1 (Quantifier), 278.1 > 84.1 (Qualifier) |

Note: MRM transitions are theoretical and must be optimized experimentally.

Development of a Competitive ELISA for this compound

An enzyme-linked immunosorbent assay (ELISA) can provide a high-throughput method for quantifying this compound. The following protocol outlines the key steps for developing a competitive ELISA.

4.2.1. Hapten-Carrier Conjugation

Due to its small size, this compound is not immunogenic and must be conjugated to a carrier protein to elicit an antibody response.

-

Immunogen Preparation: Conjugate this compound to Keyhole Limpet Hemocyanin (KLH) using a suitable crosslinker like glutaraldehyde.

-

Coating Antigen Preparation: Conjugate this compound to a different carrier protein, such as Bovine Serum Albumin (BSA).

4.2.2. Antibody Production

-

Immunization: Immunize animals (e.g., rabbits or mice) with the this compound-KLH conjugate.

-

Screening: Screen the antisera for specific binding to the this compound-BSA conjugate.

-

Purification: Purify the specific polyclonal or monoclonal antibodies.

4.2.3. Competitive ELISA Protocol

-

Coating: Coat a 96-well plate with the this compound-BSA conjugate.

-

Blocking: Block the remaining protein-binding sites on the plate.

-

Competition: Add standards or samples containing this compound, followed by the addition of the anti-H-Met-Lys-OH antibody.

-

Incubation: Incubate to allow competition between the free and coated this compound for antibody binding.

-

Washing: Wash the plate to remove unbound reagents.

-

Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition: Add a chromogenic substrate and measure the absorbance. The signal is inversely proportional to the concentration of this compound in the sample.

Potential Signaling Pathways (Inferred)

While no signaling pathways have been directly attributed to this compound, we can infer its potential involvement based on the known roles of methionine and lysine. Both amino acids have been shown to influence the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism[16][18][19].

It is hypothesized that this compound could be transported into the cell via peptide transporters. Once inside, it would be hydrolyzed into free methionine and lysine, which could then activate the mTORC1 complex, leading to downstream effects on protein synthesis and cell growth.

Conclusion and Future Directions

This compound presents an intriguing yet understudied molecule with significant potential as a clinical biomarker. Its constituent amino acids are central to numerous physiological and pathological processes, suggesting that fluctuations in the dipeptide's concentration could be indicative of disease. The experimental frameworks provided in this guide offer a starting point for the systematic investigation of this compound. Future research should focus on:

-

Method Validation: Rigorous validation of the proposed LC-MS/MS and ELISA methods for this compound in various biological matrices.

-

Clinical Correlation Studies: Large-scale clinical studies to correlate this compound levels with the incidence, progression, and treatment response of specific diseases, particularly in the context of neurodegeneration and cancer.

-

Mechanistic Studies: Elucidation of the specific biological functions and signaling pathways directly modulated by this compound.

The exploration of this compound as a biomarker is a promising frontier in diagnostic and therapeutic research. This guide serves as a catalyst for the scientific community to unlock the full potential of this dipeptide.

References

- 1. ashdin.com [ashdin.com]

- 2. Peptide - Wikipedia [en.wikipedia.org]

- 3. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lys-Met | C11H23N3O3S | CID 7016114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 8. This compound | 45214-88-8 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Oxidative stress in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inflammatory Biomarkers in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patholjournal.com [patholjournal.com]

- 14. Inflammatory Markers in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. imrpress.com [imrpress.com]

- 16. The Association of the Essential Amino Acids Lysine, Methionine, and Threonine with Clinical Outcomes in Patients at Nutritional Risk: Secondary Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

In Silico Modeling of H-Met-Lys-OH Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the tripeptide H-Met-Lys-OH and its interactions with protein targets. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental physicochemical properties of this compound, detailed protocols for computational modeling techniques, and a hypothetical case study involving its interaction with the C2 domain of Protein Kinase C (PKC). The guide emphasizes a structured approach to molecular dynamics simulations and docking studies, supported by data presentation standards and mandatory visualizations to facilitate understanding and replication of the described methodologies.

Introduction

The tripeptide this compound, composed of methionine, lysine (B10760008), and a hydroxylated C-terminus, represents a small but biologically relevant molecule. Such peptides can be instrumental in understanding fundamental protein-peptide interactions and can serve as scaffolds in rational drug design[1]. The presence of a flexible methionine residue, a positively charged lysine, and polar termini suggests a capacity for diverse molecular interactions. In silico modeling offers a powerful and cost-effective avenue to explore these interactions at an atomic level, providing insights that can guide further experimental validation.

This guide will systematically walk through the process of setting up, performing, and analyzing the interactions of this compound using common computational chemistry tools.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for accurate in silico modeling. These properties dictate the peptide's behavior in a physiological environment and its potential interaction modes.

Structural and Chemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃N₃O₃S | Chemicalize |

| Molecular Weight | 277.39 g/mol | Chemicalize |

| Canonical SMILES | CSCCC(C(=O)NC(CCCCN)C(=O)O)N | PubChem |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]hexanoic acid | PubChem |

Protonation State and pKa Values

The charge state of this compound at a given pH is critical for modeling electrostatic interactions. The protonation state is determined by the pKa values of its ionizable groups: the N-terminal α-amino group, the C-terminal carboxylic acid group, and the side chain of lysine.

| Ionizable Group | Estimated pKa | Expected Charge at pH 7.4 |

| N-terminal α-amino group | ~8.0 - 9.1[2] | +1 |

| C-terminal carboxylic acid | ~2.0 - 3.0 | -1 |

| Lysine (ε-amino) side chain | ~10.5[3] | +1 |

| Net Charge at pH 7.4 | +1 |

Based on these pKa values, at physiological pH (~7.4), the N-terminus and the lysine side chain of this compound will be protonated, while the C-terminus will be deprotonated. This results in a net positive charge, which is a key determinant of its potential interaction partners, likely favoring proteins with negatively charged binding pockets.

In Silico Modeling Workflow

A general workflow for the in silico modeling of this compound interactions is depicted below. This workflow provides a logical progression from initial setup to detailed analysis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key computational experiments outlined in the workflow. These protocols are intended to be adaptable to specific research questions and computational resources.

Ligand and Receptor Preparation

Objective: To generate high-quality 3D structures of this compound and the target receptor suitable for simulation.

Methodology:

-

Ligand Structure Generation:

-

Use a molecule builder such as Avogadro or the builder function in molecular modeling suites (e.g., Maestro, MOE) to construct the this compound tripeptide.

-

Ensure correct stereochemistry (L-amino acids).

-

Perform an initial energy minimization of the peptide using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

-

Assign protonation states consistent with the target pH (e.g., pH 7.4) using tools like PROPKA or H++.

-

-

Receptor Structure Selection and Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For this hypothetical study, we select the C2 domain of Protein Kinase C beta (PDB ID: 1A25).

-

Remove any co-crystallized ligands, water molecules, and other non-protein atoms that are not relevant to the simulation.

-

Inspect the protein structure for missing residues or atoms and use tools like Modeller or the protein preparation wizard in Schrödinger Maestro to build and refine these regions.

-

Assign protonation states to the protein residues appropriate for the simulation pH.

-

Perform a constrained energy minimization of the protein to relieve any steric clashes while preserving the overall fold.

-

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the binding site of the target receptor.

Methodology:

-

Grid Generation:

-

Define the binding site on the receptor. This can be based on known ligand binding sites, catalytic residues, or predicted binding pockets from tools like SiteMap or CASTp. For the PKC C2 domain, the binding site for negatively charged lipids can be targeted.

-

Generate a docking grid or box that encompasses the defined binding site. The size of the grid should be sufficient to allow the ligand to rotate and translate freely.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina, Glide, or GOLD.

-

Set the ligand (this compound) as flexible to allow for conformational sampling.

-

Perform the docking run. The number of generated poses can be specified (e.g., 10-20).

-

-

Pose Analysis:

-

Analyze the resulting docking poses based on their predicted binding affinity (docking score).

-

Visually inspect the top-scoring poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts).

-

Select the most promising pose(s) for further analysis with molecular dynamics simulations.

-

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the this compound-protein complex in a solvated environment to assess its stability and characterize the interactions over time.

Methodology (using GROMACS):

-

System Setup:

-

Combine the coordinates of the selected docked pose (receptor + ligand) into a single file.

-

Choose a suitable force field for the simulation. For peptides and proteins, AMBER (e.g., ff14SB) and CHARMM (e.g., CHARMM36m) are widely used. Ligand parameters can be generated using tools like Antechamber or CGenFF.

-

Define a simulation box (e.g., cubic or dodecahedron) and solvate the system with a chosen water model (e.g., TIP3P or SPC/E).

-

Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization of the entire system to remove any steric clashes introduced during the setup.

-

-

Equilibration:

-

Perform a two-phase equilibration. First, a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature (e.g., 300 K).

-

Second, a longer simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the desired pressure (e.g., 1 bar). Positional restraints on the protein and ligand backbone atoms are typically applied and gradually released during equilibration.

-

-

Production MD:

-

Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns or longer) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).

-

Trajectory Analysis

Objective: To analyze the MD trajectory to understand the stability of the complex and the nature of the interactions.

Methodology:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to the initial structure to assess the overall stability of the simulation and the complex.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein and the ligand.

-

Hydrogen Bond Analysis: Analyze the formation and persistence of hydrogen bonds between this compound and the protein throughout the simulation.

-

Interaction Energy Analysis: Calculate the non-bonded interaction energies (electrostatic and van der Waals) between the ligand and the protein.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.

Hypothetical Case Study: this compound and the PKC C2 Domain

This section outlines a hypothetical study to illustrate the application of the described protocols. Protein Kinase C (PKC) is a family of enzymes involved in signal transduction, and their C2 domains are known to bind to negatively charged phospholipids (B1166683) in a Ca²⁺-dependent manner, often involving interactions with basic residues like lysine[4][5][6][7][8]. The positively charged this compound could potentially interact with the anionic binding sites on the C2 domain.

Rationale and Hypothesis

The hypothesis is that the positively charged this compound can form stable electrostatic interactions with the negatively charged residues in the Ca²⁺-binding region of the PKC C2 domain, potentially modulating its interaction with membranes. The logical flow of this investigation is presented below.

Expected Outcomes and Data Presentation

The results of this hypothetical study would be presented in a series of tables and figures.

Table of Docking Results:

| Pose | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| 1 | -8.5 | Asp187, Asp246, Glu250 | 3 |

| 2 | -8.2 | Asp187, Ser190 | 2 |

| ... | ... | ... | ... |

Table of MD Simulation Stability Metrics:

| Metric | Average Value | Standard Deviation |

| Protein Backbone RMSD (Å) | 1.5 | 0.2 |

| Ligand Heavy Atom RMSD (Å) | 0.8 | 0.3 |

| Binding Free Energy (kcal/mol) | -15.7 | 2.1 |

These quantitative summaries, along with visualizations of the binding pose and plots of RMSD and RMSF over time, would provide a comprehensive picture of the this compound interaction with the PKC C2 domain.

Conclusion

This technical guide has provided a detailed roadmap for the in silico modeling of this compound interactions. By following the outlined protocols for ligand and receptor preparation, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms of this tripeptide. The hypothetical case study involving the PKC C2 domain illustrates how these computational techniques can be applied to generate and test specific hypotheses about peptide-protein interactions. While in silico studies are a powerful tool, it is crucial to remember that their findings should ideally be validated through experimental methods to confirm their biological relevance.

References

- 1. Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino Acids - Lysine [biology.arizona.edu]

- 4. Rationally designed peptide regulators of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com:443 [scispace.com:443]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

An In-depth Technical Guide to the Thermochemical Properties of H-Met-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-Lys-OH, composed of methionine and lysine (B10760008), is a subject of interest in various fields, including biochemistry and pharmacology. Understanding its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting its stability, reactivity, and behavior in biological systems. These parameters are fundamental for drug development, formulation, and understanding metabolic processes. While specific data for this compound is sparse, this guide outlines the principles and experimental approaches for its determination.

Thermochemical Properties: A Theoretical Overview

The key thermochemical properties of a molecule like this compound include:

-

Standard Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.[1][2][3][4] A negative value indicates an exothermic formation process, suggesting stability relative to its elements.

-

Standard Molar Entropy (S°) : A measure of the randomness or disorder of a substance. It is crucial for determining the spontaneity of reactions.

-